

An In-depth Technical Guide to 4- Propylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Propylbenzaldehyde**

Cat. No.: **B1360211**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Propylbenzaldehyde** ($C_{10}H_{12}O$), a substituted aromatic aldehyde. The document details its physicochemical properties, spectroscopic data, synthesis, and potential biological activities, with a focus on its relevance to chemical research and drug development. This guide is intended to serve as a valuable resource for scientists and professionals by consolidating key technical information, including experimental protocols and visual representations of relevant chemical and biological processes.

Chemical and Physical Properties

4-Propylbenzaldehyde is a colorless to pale yellow liquid with a characteristic almond-like odor.^[1] Its core structure consists of a benzene ring substituted with a propyl group and a formyl group at the para position.

Physicochemical Data

The key physicochemical properties of **4-Propylbenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_{10}H_{12}O$	[1] [2]
Molecular Weight	148.20 g/mol	[2]
CAS Number	28785-06-0	[2]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.005 g/mL at 25 °C	[3]
Boiling Point	239-240 °C at 760 mmHg	[4]
Melting Point	19 °C	
Flash Point	103 °C (closed cup)	
Refractive Index (n _{20/D})	1.532	[3]
Solubility	Soluble in alcohol; slightly soluble in water	[1] [4]
Vapor Pressure	0.039 mmHg at 25 °C	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Propylbenzaldehyde**. The following table summarizes key spectral data.

Spectroscopic Technique	Key Peaks/Features	Source
¹³ C NMR (in CDCl ₃)	Data available, specific peak assignments require further analysis.	[5]
Infrared (IR) Spectroscopy	Characteristic C=O stretching of the aldehyde group.	[5]
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z = 148.	[5]

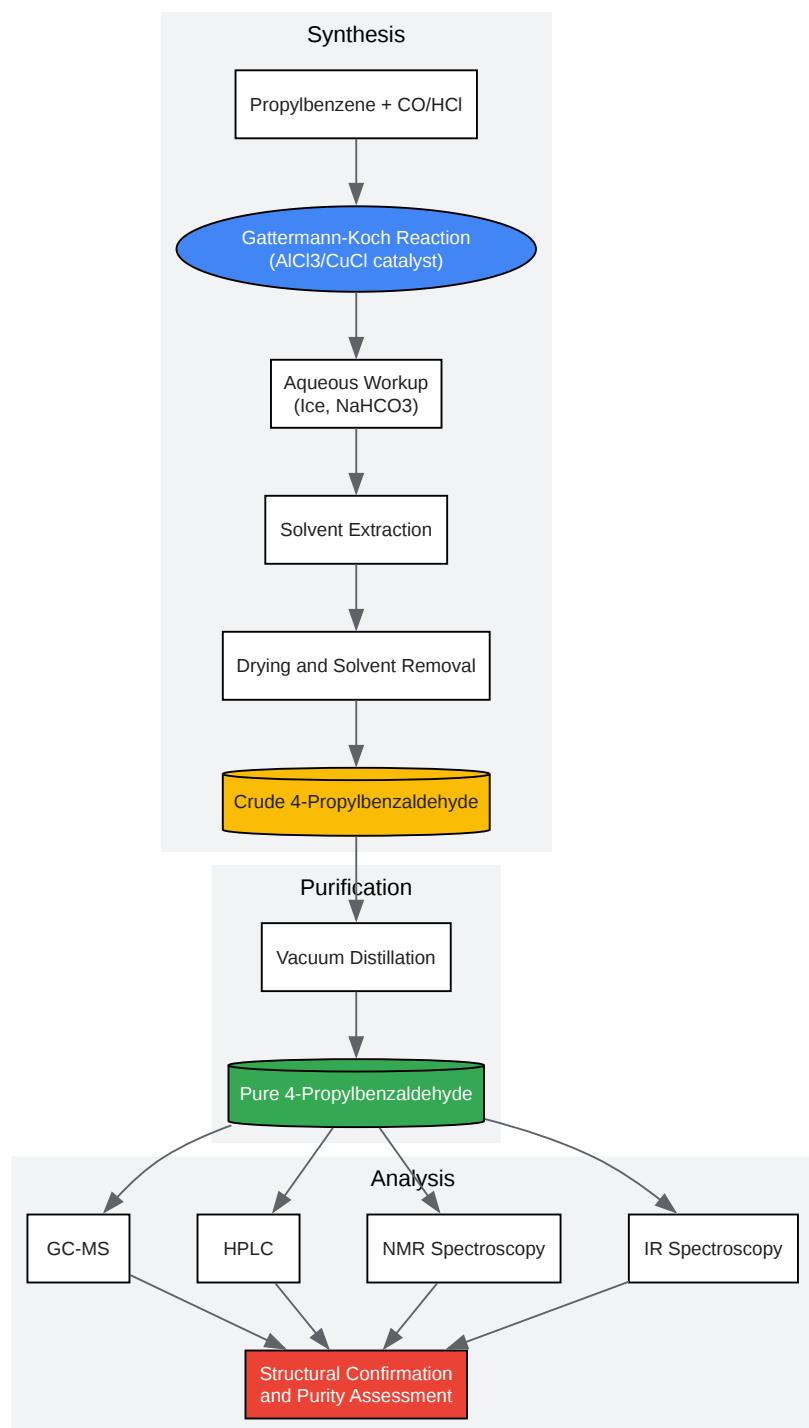
Synthesis and Analysis

Synthesis of 4-Propylbenzaldehyde

A common method for the synthesis of **4-Propylbenzaldehyde** is the Gattermann-Koch reaction, which involves the formylation of an aromatic compound.[\[6\]](#)[\[7\]](#)[\[8\]](#)

This protocol outlines the general procedure for the formylation of propylbenzene to yield **4-Propylbenzaldehyde**.

Materials:


- Propylbenzene
- Anhydrous Aluminum Chloride (AlCl_3)
- Copper(I) Chloride (CuCl)
- Dry Hydrochloric Acid (HCl) gas
- Carbon Monoxide (CO) gas
- Anhydrous, non-polar solvent (e.g., benzene or dichloromethane)
- Crushed ice
- Sodium bicarbonate solution
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a reaction vessel equipped with a stirrer, gas inlet, and a cooling bath, suspend anhydrous aluminum chloride and a catalytic amount of copper(I) chloride in the anhydrous solvent.
- Cool the mixture to 0-5 °C.
- Bubble a mixture of dry hydrogen chloride gas and carbon monoxide gas through the stirred suspension.

- Slowly add propylbenzene to the reaction mixture while maintaining the temperature and continuing the gas flow.
- After the addition is complete, allow the reaction to stir at a low temperature for several hours until the reaction is complete (monitored by TLC or GC).
- Carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.
- Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
- Dry the organic layer over an anhydrous drying agent.
- Remove the solvent by rotary evaporation.
- Purify the crude product by vacuum distillation to obtain **4-Propylbenzaldehyde**.

General Workflow for Synthesis and Analysis of 4-Propylbenzaldehyde

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for the synthesis and analysis of **4-Propylbenzaldehyde**.

Analytical Methods

The purity and identity of **4-Propylbenzaldehyde** can be determined using standard analytical techniques.

GC-MS is a powerful technique for separating and identifying volatile compounds. A general GC-MS protocol for the analysis of aldehydes is provided below.

Protocol:

- Sample Preparation: Prepare a dilute solution of **4-Propylbenzaldehyde** in a suitable volatile solvent (e.g., dichloromethane or hexane).
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
- Data Analysis: Identify the peak corresponding to **4-Propylbenzaldehyde** by its retention time and compare the obtained mass spectrum with a reference library. The molecular ion peak should be observed at m/z 148, with characteristic fragmentation patterns.

HPLC can be used for the quantification and purity assessment of **4-Propylbenzaldehyde**.

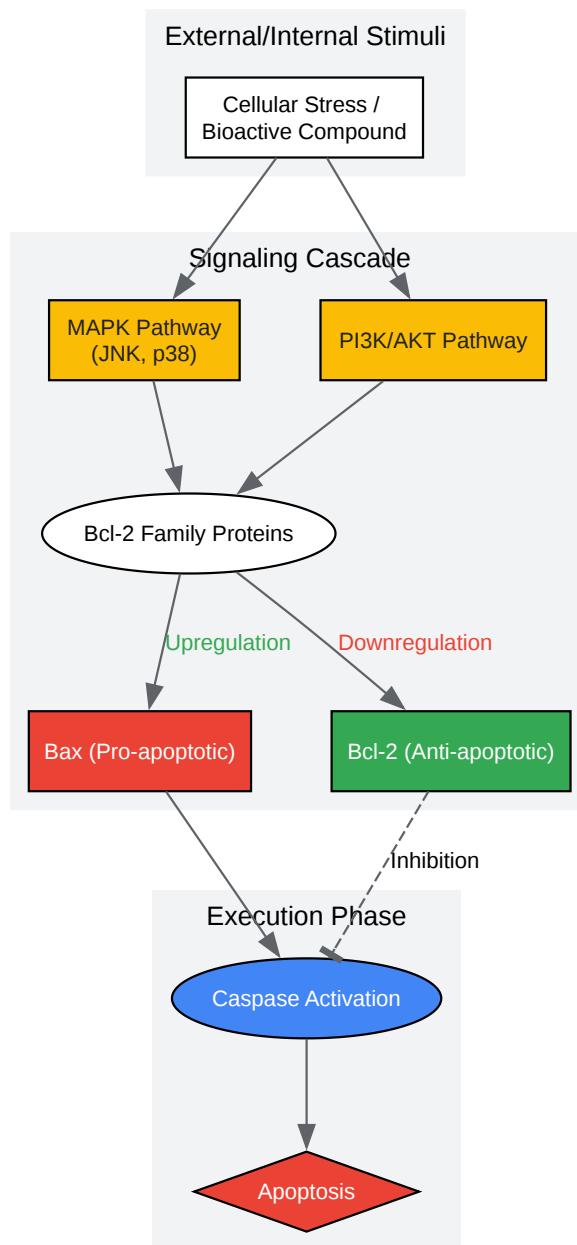
Protocol:

- Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
- HPLC Conditions:
 - Column: A reverse-phase C18 column.
 - Mobile Phase: A mixture of acetonitrile and water, potentially with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[\[9\]](#)
 - Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
 - Flow Rate: Typically 1 mL/min.
- Analysis: Quantify the amount of **4-Propylbenzaldehyde** by comparing the peak area to a calibration curve generated from standards of known concentration.

Biological Activity and Potential Applications

While specific biological activities of **4-Propylbenzaldehyde** are not extensively documented, benzaldehyde and its derivatives are known to possess a range of biological effects, including antimicrobial and anticancer properties.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Antimicrobial Activity


Aromatic aldehydes have been shown to exhibit activity against various bacteria and fungi.[\[12\]](#) [\[13\]](#) The mechanism of action is often attributed to the disruption of cell membranes and the inhibition of essential enzymes.[\[12\]](#)

Anticancer Potential and Signaling Pathways

Benzaldehyde has been investigated for its anticancer effects.[\[14\]](#)[\[15\]](#) Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death).[\[14\]](#)[\[16\]](#) The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

One of the ways benzaldehyde derivatives may exert their effects is by influencing apoptosis pathways. The diagram below illustrates a simplified, representative apoptosis signaling pathway that can be modulated by bioactive compounds. Benzaldehyde has been shown to affect the PI3K/AKT/mTOR, STAT3, NF κ B, and ERK pathways, often through the regulation of 14-3-3 family proteins.[\[14\]](#)

Representative Apoptosis Signaling Pathway Modulated by Benzaldehyde Derivatives

[Click to download full resolution via product page](#)

Caption: A simplified diagram of a representative apoptosis signaling pathway.

Safety and Handling

4-Propylbenzaldehyde is harmful if swallowed.[\[17\]](#) It may cause skin and eye irritation.[\[1\]](#)[\[17\]](#) Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[\[1\]](#)

Conclusion

4-Propylbenzaldehyde is a versatile aromatic aldehyde with applications in various fields of chemical synthesis. Its derivatives are of interest to the drug development community due to the known biological activities of this class of compounds. This technical guide has provided a consolidated resource of its key properties, synthesis, and analytical methods to aid researchers and scientists in their work with this compound. Further investigation into the specific biological mechanisms of **4-Propylbenzaldehyde** is warranted to fully elucidate its potential in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with *Angiostrongylus cantonensis* excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 4-propyl benzaldehyde, 28785-06-0 [thegoodsentscompany.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. orgosolver.com [orgosolver.com]
- 7. m.youtube.com [m.youtube.com]

- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. JP2016516038A - Formation of parapropylbenzaldehyde - Google Patents [patents.google.com]
- 13. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3 ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Propylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360211#4-propylbenzaldehyde-molecular-formula\]](https://www.benchchem.com/product/b1360211#4-propylbenzaldehyde-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com